2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is mentioned in the context of pharmaceutical combinations for potential treatment of proliferative diseases. Specifically, it is listed among a group of kinase inhibitors, particularly targeting Bcr-Abl, Flt-3, FAK, and RAF. This suggests its potential relevance in cancer research and related fields.
The primary research application mentioned for 2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide is in the potential development of pharmaceutical combinations for treating proliferative diseases. It is suggested as a possible component in combination therapies alongside other selective or non-selective JAK kinase inhibitors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1